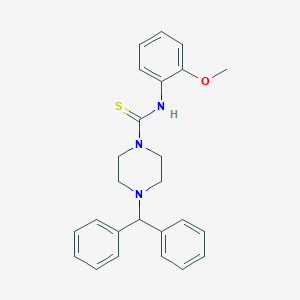
2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. It was first synthesized in the 1960s and has since become one of the most widely prescribed drugs in the world.
Wirkmechanismus
2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. Prostaglandins are molecules that are involved in inflammation and pain. By inhibiting COX, 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate reduces the production of prostaglandins, which results in a reduction in inflammation and pain.
Biochemical and Physiological Effects:
2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as improve joint mobility in patients with osteoarthritis. 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate has also been shown to reduce the risk of cardiovascular events in patients with osteoarthritis and rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a well-established safety profile. However, there are also limitations to its use. 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate can have off-target effects, which can complicate the interpretation of experimental results. Additionally, 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate can have different effects depending on the dose and duration of treatment, which can make it difficult to compare results across different studies.
Zukünftige Richtungen
There are several areas of future research for 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate. One area is the development of new formulations that can improve its bioavailability and reduce the risk of side effects. Another area is the investigation of its potential use in the treatment of cancer and other neurological disorders. Finally, there is a need for more research to understand the mechanism of action of 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate and its effects on different cell types and tissues.
Conclusion:
In conclusion, 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate is a widely used NSAID that has been extensively studied for its anti-inflammatory and analgesic effects. It has a well-established safety profile and has been used to treat a variety of conditions. However, there are also limitations to its use, and there is a need for more research to understand its mechanism of action and potential uses in the treatment of other conditions.
Synthesemethoden
The synthesis of 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate involves several steps. The first step is the synthesis of 2-(3,4-Dichlorophenyl)-2-oxoethyl chloride from 3,4-dichlorophenylacetic acid. This is then reacted with 4-aminobenzoic acid to form 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-aminobenzoate. The final step involves the acylation of the amine group with propionic anhydride to form 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate.
Wissenschaftliche Forschungsanwendungen
2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate has been extensively studied for its anti-inflammatory and analgesic effects. It has been used to treat a variety of conditions, including osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute pain. 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
Eigenschaften
Produktname |
2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate |
|---|---|
Molekularformel |
C18H15Cl2NO4 |
Molekulargewicht |
380.2 g/mol |
IUPAC-Name |
[2-(3,4-dichlorophenyl)-2-oxoethyl] 4-(propanoylamino)benzoate |
InChI |
InChI=1S/C18H15Cl2NO4/c1-2-17(23)21-13-6-3-11(4-7-13)18(24)25-10-16(22)12-5-8-14(19)15(20)9-12/h3-9H,2,10H2,1H3,(H,21,23) |
InChI-Schlüssel |
WXJNTQHESZYVEG-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)OCC(=O)C2=CC(=C(C=C2)Cl)Cl |
Kanonische SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)OCC(=O)C2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215833.png)

![N-(3-ethoxypropyl)-2-{8-[(3-ethoxypropyl)amino]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B215837.png)
![Methyl (4-{[(4'-carbamoyl-1,4'-bipiperidin-1'-yl)carbonothioyl]amino}phenyl)acetate](/img/structure/B215839.png)
![4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide](/img/structure/B215841.png)
![1-Acetyl-2,2-dimethyl-4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2-dihydroquinoline](/img/structure/B215845.png)
![3-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B215855.png)
![2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine](/img/structure/B215857.png)

![N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B215864.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B215874.png)
![10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B215879.png)
![dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate](/img/structure/B215880.png)
![N-(4-chlorophenyl)-2-[(4-methoxyphenyl)methylamino]-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxamide](/img/structure/B215882.png)